6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine
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Overview
Description
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The imidazo[1,2-a]pyridine core is a common structural motif in many pharmaceuticals, including drugs used to treat insomnia, anxiety, and various infections .
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine is the VEGFR2 receptors . These receptors play a crucial role in tumor cell growth and angiogenesis .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This interaction potentially inhibits the function of the VEGFR2 receptors, thereby inhibiting tumor cell growth and angiogenesis .
Biochemical Pathways
Given its potential role as a vegfr2 inhibitor, it can be inferred that it may affect pathways related tocell growth and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor cell growth and angiogenesis , given its potential role as a VEGFR2 inhibitor. This could result in a decrease in tumor size and spread.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid. This reaction proceeds under mild conditions and often yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalyst-free reactions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: An anxiolytic agent with a similar core structure.
Necopidem: Another anxiolytic agent with structural similarities.
Uniqueness
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in cancer research .
Properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHKBFADFHITIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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